1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
Description
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic small molecule featuring a urea backbone substituted with a cyclopentyl group and a furan-thiophene hybrid aromatic system. The compound combines a urea moiety—a well-known pharmacophore in medicinal chemistry—with heterocyclic rings (furan and thiophene), which are frequently employed to enhance pharmacokinetic properties and target binding in drug design . The cyclopentyl group may contribute to improved lipophilicity and metabolic stability, while the fused furan-thiophene system could facilitate π-π stacking interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-cyclopentyl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(17-12-3-1-2-4-12)16-9-13-5-6-14(19-13)11-7-8-20-10-11/h5-8,10,12H,1-4,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMBCDFTYRWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through nucleophilic substitution reactions.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and epoxides, respectively.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and epoxides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea features a unique structure that combines cyclopentyl, thiophene, and furan moieties. This structural diversity contributes to its biological activity, making it a candidate for various pharmacological applications.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiophene and furan have been shown to inhibit various cancer cell lines effectively. A study on similar urea derivatives demonstrated potent activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values as low as 0.01 μM, indicating strong potential for this compound in oncological therapies .
In Vitro Studies
In vitro studies have demonstrated the efficacy of similar compounds against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These studies often utilize assays such as MTT or XTT to assess cell viability post-treatment. For instance, compounds structurally related to this compound showed IC50 values ranging from 5–10 μM against these cell lines, suggesting a promising therapeutic index .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These computational analyses indicate favorable binding conformations and highlight critical interactions that may contribute to its biological activity. The docking scores correlate well with experimental data, reinforcing the compound's potential as an effective anticancer agent .
Data Tables
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s structural features align with several classes of bioactive molecules:
Key Comparative Insights
- Urea vs. However, hydrazones in demonstrated marked antifungal activity (albeit weaker than fluconazole), suggesting that the urea scaffold could be optimized with electron-withdrawing groups (e.g., nitro, chloro) to improve potency.
- Heterocyclic Systems : The furan-thiophene hybrid in the target compound differs from the benzofuran system in , which features a methylsulfinyl group. Sulfinyl moieties can enhance solubility and metabolic stability, whereas the thiophene ring in the target compound may improve aromatic interactions in hydrophobic binding pockets.
Cytotoxicity and Selectivity
Compounds with furan and thiophene substituents, such as those in , exhibit moderate cytotoxicity (IC₅₀ = 125–500 µg/mL) but retain selectivity toward cancer cells over normal fibroblasts (NIH/3T3). The target compound’s cyclopentyl group could further modulate selectivity by reducing off-target interactions .
Biological Activity
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of ureas, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor function, influencing various cellular processes such as proliferation and apoptosis. The exact molecular pathways involved are still under investigation.
Biological Activities
Research has indicated that compounds containing thiophene and furan moieties exhibit a range of biological activities. The following table summarizes the key activities reported for similar urea derivatives:
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thiourea exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-435) and lung cancer (EKVX). The compound showed GI50 values indicating effective inhibition at micromolar concentrations .
- Antimicrobial Efficacy : Another research effort highlighted the antimicrobial properties of urea derivatives, showing minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the urea structure could enhance antibacterial potency .
- Anti-inflammatory Effects : In models of induced inflammation, compounds similar to this compound exhibited a reduction in pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of urea compounds is influenced by their structural features. Modifications to the thiophene or furan rings can significantly alter their potency and selectivity. For instance, varying the cyclopentyl substituent or introducing additional functional groups can enhance interaction with target proteins, leading to improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
